molecular formula C18H14O B3052872 2-(4-phenylphenyl)phenol CAS No. 4731-97-9

2-(4-phenylphenyl)phenol

Cat. No.: B3052872
CAS No.: 4731-97-9
M. Wt: 246.3 g/mol
InChI Key: NHMAFIMOCYQLOP-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(4-Phenylphenyl)phenol can be synthesized through several methods. One common approach is the Suzuki coupling reaction, which involves the reaction of phenylboronic acid with 4-iodophenol in the presence of a palladium catalyst and a base such as potassium carbonate . This reaction typically occurs under mild conditions and produces the desired compound with high yield.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through similar coupling reactions, often utilizing continuous flow reactors to enhance efficiency and scalability. The use of palladium catalysts supported on carbon or other materials is common to facilitate the reaction and improve the overall yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-Phenylphenyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Hydroquinones.

    Substitution: Various substituted biphenyl derivatives depending on the electrophile used.

Properties

IUPAC Name

2-(4-phenylphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O/c19-18-9-5-4-8-17(18)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHMAFIMOCYQLOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80505821
Record name [1~1~,2~1~:2~4~,3~1~-Terphenyl]-1~2~-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80505821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4731-97-9
Record name [1~1~,2~1~:2~4~,3~1~-Terphenyl]-1~2~-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80505821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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